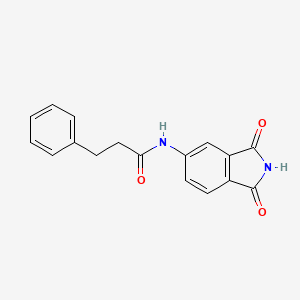

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide

Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide is a synthetic compound featuring a 1,3-dioxo-isoindoline core linked to a 3-phenylpropanamide moiety. The isoindol-1,3-dione scaffold is known for its stability and electronic properties, making it a common motif in pharmaceuticals and materials science . The 3-phenylpropanamide side chain may influence solubility, bioavailability, and intermolecular interactions, depending on substituent positioning and steric effects.

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-15(9-6-11-4-2-1-3-5-11)18-12-7-8-13-14(10-12)17(22)19-16(13)21/h1-5,7-8,10H,6,9H2,(H,18,20)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNYPQQNWJYQLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide typically involves the following steps:

Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic or basic conditions.

Attachment of Phenylpropanamide Moiety: The phenylpropanamide moiety can be introduced through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituents or side-chain modifications:

Key Observations :

- Substituent Effects: Fluorine substitution (e.g., 8d, 9d, 9e) enhances molecular polarity and may improve binding affinity in biological systems compared to non-fluorinated analogs like 8c .

- Side-Chain Modifications : Hydrophilic groups (e.g., hydroxyl in 9d/9e) increase solubility, whereas benzyloxy groups (e.g., 8c/8d) enhance lipophilicity .

- Core Variations : The phthalimide analog () replaces the isoindol-1,3-dione core with a phthalimide ring, reducing steric hindrance but maintaining conjugation .

Spectroscopic Characteristics

Selected NMR data for comparison (δ in ppm):

Insights :

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a detailed examination of its biological activity based on recent studies and findings.

- Molecular Formula : C14H13N3O3

- Molecular Weight : 273.27 g/mol

- CAS Number : Not specified in the sources.

Research indicates that isoindole derivatives, including this compound, exhibit significant anticancer properties. These compounds are believed to act through multiple mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Tyrosine Kinase Inhibition : Isoindole derivatives are noted for their ability to inhibit tyrosine kinase enzymes, which play a critical role in cancer cell signaling pathways .

In Vitro Studies

In vitro assays have demonstrated the cytotoxic effects of this compound against several cancer cell lines:

The IC50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potency.

In Vivo Studies

In vivo studies using xenograft models have further elucidated the compound's anticancer potential. For instance, nude mice injected with A549 lung cancer cells showed reduced tumor growth when treated with this compound compared to control groups:

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on A549 cells. The results indicated significant inhibition of cell viability and induction of apoptosis as evidenced by increased levels of caspase activity and changes in mitochondrial membrane potential .

Case Study 2: Tyrosine Kinase Inhibition

Another investigation focused on the compound's ability to inhibit tyrosine kinases involved in cancer progression. The findings suggested that treatment with this isoindole derivative led to downregulation of key signaling pathways associated with tumor growth and metastasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.